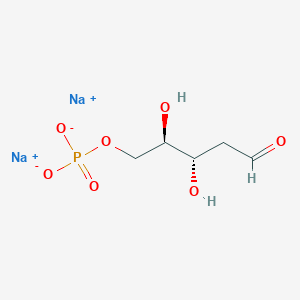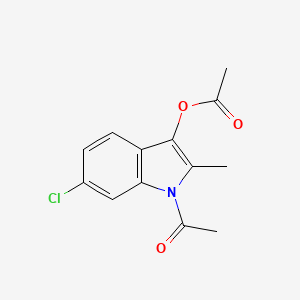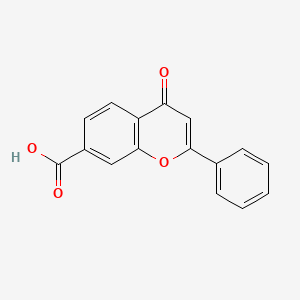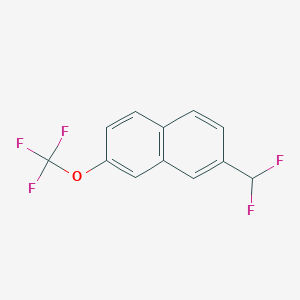![molecular formula C14H30O2Si B11855608 Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)- CAS No. 832720-97-5](/img/structure/B11855608.png)
Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is an organic compound that features a silyl ether protective group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during various chemical reactions. The presence of the triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal typically involves the protection of a hydroxyl group using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the careful addition of triisopropylsilyl chloride to the substrate, followed by purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: 3-Methyl-4-((triisopropylsilyl)oxy)butanoic acid.
Reduction: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanol.
Substitution: 3-Methyl-4-hydroxybutanal.
Scientific Research Applications
(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is used in various scientific research applications, including:
Chemistry: As a protective group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal involves the protection of hydroxyl groups through the formation of a silyl ether bond. This protective group can be selectively removed under mild conditions, allowing for the controlled manipulation of the molecule during synthetic processes. The triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Trimethylsilyl ether: Less sterically hindered, easier to remove but less stable.
Tert-butyldimethylsilyl ether: More stable than trimethylsilyl ether but less sterically hindered than triisopropylsilyl ether.
Tert-butyldiphenylsilyl ether: Provides greater steric hindrance and stability compared to triisopropylsilyl ether.
Uniqueness: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is unique due to its balance of stability and reactivity. The triisopropylsilyl group offers significant steric protection, making it suitable for reactions where selective protection and deprotection are crucial. This compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl group makes it a valuable tool in synthetic organic chemistry .
Properties
CAS No. |
832720-97-5 |
|---|---|
Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
(3S)-3-methyl-4-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C14H30O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-14(7)8-9-15/h9,11-14H,8,10H2,1-7H3/t14-/m0/s1 |
InChI Key |
XRXWZGREOQJBCR-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CC=O)CO[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)




![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)

![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)

